molecular formula C10H12ClN B11756501 1-(3-Chlorophenyl)but-3-EN-1-amine

1-(3-Chlorophenyl)but-3-EN-1-amine

Cat. No.: B11756501
M. Wt: 181.66 g/mol
InChI Key: BNOZYJCSAYGWOT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)but-3-en-1-amine is a secondary amine featuring a chlorinated aromatic ring at the 3-position and a conjugated butenyl chain. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol. The compound’s structure combines a 3-chlorophenyl group with a terminal amine group linked via a butenyl chain, conferring unique electronic and steric properties.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-(3-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2

InChI Key

BNOZYJCSAYGWOT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)but-3-EN-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(3-Chlorophenyl)but-3-EN-1-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to amines or other derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)but-3-EN-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(3-Chlorophenyl)but-3-en-1-amine 3-Cl on phenyl C₁₀H₁₂ClN 181.66 Amine, alkene, chlorophenyl
1-(4-Methoxyphenyl)but-3-en-1-amine 4-OCH₃ on phenyl C₁₁H₁₅NO 177.24 Amine, alkene, methoxyphenyl
1-([1,1'-Biphenyl]-4-yl)but-3-en-1-amine Biphenyl at 4-position C₁₆H₁₇N 223.31 Amine, alkene, biphenyl
1-(4-Fluorophenyl)but-3-en-1-amine 4-F on phenyl C₁₀H₁₂FN 165.21 Amine, alkene, fluorophenyl
(R)-1-(3-Bromophenyl)but-3-en-1-amine 3-Br on phenyl C₁₀H₁₂BrN 226.11 Amine, alkene, bromophenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) reduces electron density at the aromatic ring compared to 4-methoxyphenyl (electron-donating), affecting reactivity in electrophilic substitutions .
  • Steric Effects : The biphenyl derivative introduces significant steric bulk, which may hinder rotational freedom and influence catalytic activity in chiral environments .

Key Observations :

  • The methoxy-substituted derivative achieved a slightly higher yield (89%) than the biphenyl analogue (88%), likely due to reduced steric hindrance during purification .
  • The use of triethylamine in purification suggests sensitivity to acidic conditions, common in amine-containing compounds .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(3-Chlorophenyl)but-3-en-1-amine Not reported in evidence Not reported in evidence
1-(4-Methoxyphenyl)but-3-en-1-amine 7.25 (d, J=8.6 Hz, 2H), 6.87 (d, J=8.6 Hz, 2H) 144.8 (C-OCH₃), 117.8 (alkene), 55.1 (OCH₃)
1-([1,1'-Biphenyl]-4-yl)but-3-en-1-amine 7.58 (m, 4H), 7.45–7.40 (m, 4H) 144.8 (biphenyl), 135.3 (alkene), 44.1 (amine)

Key Observations :

  • The 4-methoxyphenyl compound shows distinct aromatic proton splitting (doublets at 7.25 and 6.87 ppm) due to electron-donating effects, whereas biphenyl derivatives exhibit complex multiplet patterns from extended conjugation .
  • The absence of reported NMR data for 1-(3-Chlorophenyl)but-3-en-1-amine highlights a gap in literature, necessitating further experimental characterization .

Research Implications and Gaps

  • Reactivity Studies : The 3-chlorophenyl group’s electron-withdrawing nature could enhance stability in acidic or oxidative conditions compared to methoxy or fluorine analogues, but this remains untested .
  • Synthetic Methodology: Palladium-catalyzed coupling (used for N-alkyl-3-aminophenyl amines) could be adapted for synthesizing enantiopure 1-(3-Chlorophenyl)but-3-en-1-amine derivatives .

Biological Activity

1-(3-Chlorophenyl)but-3-EN-1-amine, a compound featuring a chlorophenyl group attached to a butenylamine chain, has garnered attention for its potential biological activity. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol
  • Structural Features : The compound contains a double bond between the second and third carbon atoms of the butyl chain, enhancing its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 1-(3-Chlorophenyl)but-3-EN-1-amine typically involves several steps, including:

  • Formation of the Butenylamine Backbone : Utilizing appropriate reagents to create the butenylamine structure.
  • Chlorination : Introducing the chlorine substituent on the phenyl ring to enhance lipophilicity and biological activity.

The biological activity of 1-(3-Chlorophenyl)but-3-EN-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity at these sites can lead to significant changes in their activity or function, influencing various biological pathways.

Pharmacological Potential

Research indicates that compounds structurally similar to 1-(3-Chlorophenyl)but-3-EN-1-amine may modulate neurotransmitter systems. This includes potential roles as:

  • Receptor Agonists/Antagonists : Influencing pathways related to mood regulation and cognitive functions.
  • Therapeutic Agents : Investigated for applications in treating neurological disorders due to their ability to interact with neurotransmitter receptors.

Antichlamydial Activity

A study highlighted the synthesis of derivatives based on similar structures that showed selective activity against Chlamydia species. While specific data on 1-(3-Chlorophenyl)but-3-EN-1-amine is limited, it suggests that compounds with analogous structures can exhibit significant antibacterial properties .

Cytotoxicity Studies

Research involving structurally related compounds has demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested for their effects on cell viability, revealing that certain modifications could enhance or diminish cytotoxic effects .

Summary of Biological Activities

Compound NameActivity TypeIC50 Values (µM)References
1-(3-Chlorophenyl)but-3-EN-1-amineAntichlamydialNot specified
Related Chlorinated CompoundsCytotoxicityVaries
Other Analogous CompoundsReceptor ModulationVaries

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